molecular formula C13H9ClN4OS B2633895 N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea CAS No. 866156-69-6

N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea

Cat. No.: B2633895
CAS No.: 866156-69-6
M. Wt: 304.75
InChI Key: XDRBLUMBMZIXQG-UHFFFAOYSA-N
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Description

N-(1,2,3-benzothiadiazol-5-yl)-N’-(3-chlorophenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a benzothiadiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3-benzothiadiazol-5-yl)-N’-(3-chlorophenyl)urea typically involves the reaction of 1,2,3-benzothiadiazole-5-amine with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(1,2,3-benzothiadiazol-5-yl)-N’-(3-chlorophenyl)urea may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1,2,3-benzothiadiazol-5-yl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

N-(1,2,3-benzothiadiazol-5-yl)-N’-(3-chlorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,2,3-benzothiadiazol-5-yl)-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

N-(1,2,3-benzothiadiazol-5-yl)-N’-(3-chlorophenyl)urea can be compared with other urea derivatives, such as:

    N-(1,2,3-benzothiadiazol-5-yl)-N’-(4-chlorophenyl)urea: Similar structure but with a different position of the chlorine atom.

    N-(1,2,3-benzothiadiazol-5-yl)-N’-(3-bromophenyl)urea: Similar structure but with a bromine atom instead of chlorine.

    N-(1,2,3-benzothiadiazol-5-yl)-N’-(3-methylphenyl)urea: Similar structure but with a methyl group instead of chlorine.

The uniqueness of N-(1,2,3-benzothiadiazol-5-yl)-N’-(3-chlorophenyl)urea lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1,2,3-benzothiadiazol-5-yl)-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4OS/c14-8-2-1-3-9(6-8)15-13(19)16-10-4-5-12-11(7-10)17-18-20-12/h1-7H,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRBLUMBMZIXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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